molecular formula C23H22N6O B3888155 N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3888155
M. Wt: 398.5 g/mol
InChI Key: APDFJFYLDIALBR-ZVHZXABRSA-N
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Description

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce pyrazole-4-methanol derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds.

Scientific Research Applications

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antileishmanial and antimalarial agent.

    Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: Pyrazole derivatives, including this compound, are used in the development of agrochemicals, dyes, and other industrial products due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-9-11-18(12-10-15)21-13-22(26-25-21)23(30)27-24-14-20-16(2)28-29(17(20)3)19-7-5-4-6-8-19/h4-14H,1-3H3,(H,25,26)(H,27,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDFJFYLDIALBR-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

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